molecular formula C15H16ClN3O3S B11139389 3-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11139389
M. Wt: 353.8 g/mol
InChI Key: DLLVKMSJYLNNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a pyrazole carboxamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Dioxidotetrahydrothiophenyl Group: This step involves the formation of a sulfone group through the oxidation of a thiophene derivative, followed by its attachment to the pyrazole core.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could make it a potential therapeutic agent for various diseases.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the dioxidotetrahydrothiophenyl group, which may affect its chemical and biological properties.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the chlorophenyl group, potentially altering its reactivity and interactions.

    3-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-5-carboxamide: Lacks the methyl group, which could influence its overall stability and activity.

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazole-5-carboxamide lies in its combination of functional groups. The presence of the chlorophenyl, dioxidotetrahydrothiophenyl, and pyrazole carboxamide moieties provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H16ClN3O3S/c1-19-14(15(20)17-12-5-6-23(21,22)9-12)8-13(18-19)10-3-2-4-11(16)7-10/h2-4,7-8,12H,5-6,9H2,1H3,(H,17,20)

InChI Key

DLLVKMSJYLNNCT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.